molecular formula C4H4ClF3 B13612420 1-Chloro-3,3,3-trifluoro-2-methylpropene CAS No. 381-83-9

1-Chloro-3,3,3-trifluoro-2-methylpropene

Cat. No.: B13612420
CAS No.: 381-83-9
M. Wt: 144.52 g/mol
InChI Key: DHODLDAVSMRUMX-UHFFFAOYSA-N
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Description

1-Chloro-3,3,3-trifluoro-2-methylpropene is an organofluorine compound with the molecular formula C₄H₄ClF₃ and a molecular weight of 144.523 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms, making it a versatile intermediate in various chemical processes.

Preparation Methods

The synthesis of 1-Chloro-3,3,3-trifluoro-2-methylpropene typically involves the reaction of isobutylene with chlorine and fluorine sources. One common method includes the catalytic conversion of isobutylene to 1-chloro-2-trifluoromethyl-3,3,3-trifluoropropene . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yield and selectivity.

Industrial production methods may involve gas-phase fluorine-chlorine exchange reactions using 1,1,1,3,3-pentachloropropane as a raw material . This method is advantageous due to its high conversion rate and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

1-Chloro-3,3,3-trifluoro-2-methylpropene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.

    Addition Reactions: The double bond in the compound allows for addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can undergo such transformations under appropriate conditions.

Common reagents used in these reactions include halogens, hydrogen halides, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3,3,3-trifluoro-2-methylpropene has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 1-Chloro-3,3,3-trifluoro-2-methylpropene involves its reactivity due to the presence of both chlorine and fluorine atoms. These atoms can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

1-Chloro-3,3,3-trifluoro-2-methylpropene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and the presence of both chlorine and fluorine atoms, which make it a valuable intermediate in various chemical processes.

Properties

CAS No.

381-83-9

Molecular Formula

C4H4ClF3

Molecular Weight

144.52 g/mol

IUPAC Name

2-(chloromethyl)-3,3,3-trifluoroprop-1-ene

InChI

InChI=1S/C4H4ClF3/c1-3(2-5)4(6,7)8/h1-2H2

InChI Key

DHODLDAVSMRUMX-UHFFFAOYSA-N

Canonical SMILES

C=C(CCl)C(F)(F)F

Origin of Product

United States

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